Pentanedioic acid, 1,1-dimethylethyl methyl ester

Orthogonal deprotection formic acid selectivity mixed ester hydrolysis

Pentanedioic acid, 1,1-dimethylethyl methyl ester (CAS 59378-98-2; synonym: tert-butyl methyl glutarate; IUPAC: 5-O-tert-butyl 1-O-methyl pentanedioate) is an unsymmetrical glutarate diester with molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. It bears a tert-butyl ester at one terminus and a methyl ester at the other, rendering it a mixed ester with an XlogP of 1.6, a topological polar surface area of 52.6 Ų, seven rotatable bonds, and zero hydrogen-bond donors.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 59378-98-2
Cat. No. B3054289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanedioic acid, 1,1-dimethylethyl methyl ester
CAS59378-98-2
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC(=O)OC
InChIInChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3
InChIKeyZNMUHPHODGHQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester (CAS 59378-98-2) – Procurement-Relevant Molecular Profile & Comparator Landscape


Pentanedioic acid, 1,1-dimethylethyl methyl ester (CAS 59378-98-2; synonym: tert-butyl methyl glutarate; IUPAC: 5-O-tert-butyl 1-O-methyl pentanedioate) is an unsymmetrical glutarate diester with molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It bears a tert-butyl ester at one terminus and a methyl ester at the other, rendering it a mixed ester with an XlogP of 1.6, a topological polar surface area of 52.6 Ų, seven rotatable bonds, and zero hydrogen-bond donors . Its closest in-class analogs—dimethyl glutarate (CAS 1119-40-0, symmetrical C1–methyl/C5–methyl), diethyl glutarate (CAS 818-38-2), and di-tert-butyl glutarate (CAS 43052-39-7)—share the glutarate backbone but lack the chemically differentiated ester termini that define 59378-98-2. This structural asymmetry is the foundation of its differential value in procurement decisions where orthogonal deprotection or selective enzymatic desymmetrization is required.

Why Symmetrical Glutarate Diesters Cannot Replace Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester in Stepwise Synthesis


Symmetrical glutarate diesters such as dimethyl glutarate (both termini are methyl esters) and di-tert-butyl glutarate (both termini are tert-butyl esters) present two chemically equivalent electrophilic sites. This symmetry precludes the regioselective mono-deprotection required for stepwise elaboration of the glutarate backbone [1]. In contrast, the mixed tert-butyl/methyl architecture of 59378-98-2 provides two ester groups that respond to orthogonal cleavage conditions: the tert-butyl ester is selectively labile under acidic conditions (e.g., formic acid, TFA) while the methyl ester remains intact, and conversely the methyl ester can be hydrolyzed under basic conditions that leave the tert-butyl ester largely unaffected [1][2]. This built-in orthogonality eliminates the need for additional protecting-group manipulations, reducing step count and improving atom economy in multi-step synthetic routes—a tangible operational advantage that generic symmetrical diesters cannot replicate.

Quantitative Differential Evidence for Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester Versus Closest Analogs


Orthogonal Cleavage Selectivity: tert-Butyl Ester vs Methyl Ester Under Acidic Conditions

Under aqueous formic acid conditions (3 h reaction time), the tert-butyl ester of tert-butyl benzoate underwent complete conversion to benzoic acid and was isolated in 91% yield, while the corresponding methyl benzoate showed no measurable reaction under identical conditions [1]. This establishes a Δ-selectivity of >91:0 (tert-butyl:methyl cleavage ratio) under acidic conditions. For 59378-98-2, this translates to the ability to selectively unmask the tert-butyl-protected carboxylic acid terminus of the glutarate chain while leaving the methyl ester terminus fully intact, enabling sequential, directional functionalization unobtainable with symmetrical diesters.

Orthogonal deprotection formic acid selectivity mixed ester hydrolysis

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Profile vs Symmetrical Diesters

59378-98-2 (MW 202.25, XlogP 1.6, 7 rotatable bonds, PSA 52.6 Ų) occupies an intermediate physicochemical space among glutarate diesters. Dimethyl glutarate (MW 160.17, lower lipophilicity) is more water-miscible and volatile (bp 210–215 °C, density 1.087 g/mL); di-tert-butyl glutarate (MW 244.33, bp ~239 °C, density ~0.976 g/mL) [1] is more lipophilic and sterically encumbered; diethyl glutarate (MW 188.22, bp ~237 °C, density 1.022 g/mL) [2] sits between the dimethyl and di-tert-butyl extremes. The mixed ester 59378-98-2 provides an intermediate LogP (1.6) and molecular weight that balances solubility, chromatographic behavior, and membrane permeability—parameters critical for both reaction medium compatibility and downstream purification.

LogP molecular weight rotatable bonds physicochemical comparison

Enzymatic Desymmetrization Potential: Mixed Diester as a Prochiral Substrate for Pig Liver Esterase

Pig liver esterase (PLE) is well established as a biocatalyst for the desymmetrizing hydrolysis of prochiral 3-substituted glutarate diesters, yielding chiral half-esters with enantiomeric excess values exceeding 90% ee under optimized conditions [1][2]. The enantioselectivity is strongly influenced by the steric and electronic nature of the ester groups. The tert-butyl methyl ester combination in 59378-98-2 provides a sterically differentiated ester pair: the bulky tert-butyl group resists PLE-mediated hydrolysis while the less hindered methyl ester serves as the preferred site of enzymatic attack, potentially enhancing regio- and enantioselectivity relative to symmetrical diesters where both ester groups are electronically and sterically equivalent [1][3]. Studies on dialkyl 3-substituted glutarates demonstrate that substrates of greater hydrophobic character yield half-esters of higher optical purity [3].

enzymatic desymmetrization pig liver esterase chiral half-ester enantioselective hydrolysis

Steric Differentiation: tert-Butyl vs Methyl Ester Steric Bulk and Rotational Freedom

The tert-butyl ester group introduces significantly greater steric bulk (Taft Es ≈ −1.54 for t-Bu vs 0.00 for Me) [1] and conformational constraints compared to the methyl ester. This steric differentiation creates a molecular dipole in reactivity: reactions at the less hindered methyl ester terminus proceed faster and under milder conditions than those at the tert-butyl terminus. In radical addition chemistry, the tert-butyl group provides enhanced facial selectivity: using MgBr₂·OEt₂ at −78 °C, syn-selectivities of 98:2 were achieved upon tert-butyl radical addition to related glutarate systems [2]. While not measured directly on 59378-98-2, this class-level evidence supports the principle that the tert-butyl substituent imparts steric control unavailable to symmetrical dimethyl or diethyl glutarate analogs.

steric hindrance conformational flexibility Taft steric parameter A-value

Application-Specific Differentiation: Intermediate for Chiral Glutamic Acid-Derived Building Blocks

The tert-butyl methyl glutarate scaffold serves as the direct precursor to protected glutamic acid derivatives such as (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (Boc-Glu(OtBu)-OMe), a widely used intermediate in peptide and peptidomimetic synthesis [1]. The mixed ester enables a convergent strategy: the methyl ester at the α-carboxyl position of glutamic acid can be selectively manipulated while the side-chain tert-butyl ester remains protected, or vice versa. In contrast, attempts to use symmetrical diesters (e.g., dimethyl glutamate or di-tert-butyl glutamate) require additional protection/deprotection cycles to achieve the same chemoselectivity [2]. H-Glu(OtBu)-OtBu hydrochloride, a related symmetrical di-tert-butyl intermediate, has been specifically employed in the synthesis of prostate-specific membrane antigen (PSMA)-targeting probes where the tert-butyl groups reduce nonspecific background binding through negatively charged linker effects after deprotection .

glutamic acid derivatives peptide synthesis intermediates chiral building blocks Boc-Glu(OtBu)-OMe

Procurement-Driven Application Scenarios for Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester (CAS 59378-98-2)


Sequential, Orthogonal Deprotection in Multi-Step Synthesis of Bifunctional Glutarate Derivatives

In synthetic routes requiring differential functionalization of the two carboxyl termini of glutaric acid, 59378-98-2 enables a straightforward sequential strategy: (i) selective acidic cleavage of the tert-butyl ester (formic acid or TFA, conditions under which the methyl ester is stable—quantitatively demonstrated by the >91:0 cleavage selectivity ratio between tert-butyl and methyl benzoate esters under formic acid [1]), followed by (ii) subsequent hydrolysis or transesterification of the methyl ester under basic or nucleophilic conditions. This two-step sequence is impossible with symmetrical dimethyl glutarate or di-tert-butyl glutarate, which would require additional protecting-group installation steps. The approach is particularly valuable in the synthesis of unsymmetrical glutaramide pharmacophores and heterobifunctional linkers for bioconjugation.

Prochiral Substrate for Enzyme-Catalyzed Enantioselective Desymmetrization to Chiral Glutarate Half-Esters

59378-98-2 bearing a 3-position substituent serves as a prochiral substrate for pig liver esterase (PLE)-catalyzed desymmetrization, where the steric differentiation between tert-butyl and methyl esters provides an intrinsic regiochemical bias favoring hydrolysis at the less hindered methyl ester terminus [1][2]. The resulting chiral glutarate monoester half-esters (reported ee >90% for optimized 3-substituted glutarate diester substrates [1]) are valuable intermediates for the synthesis of statins, GABA analogs, and other chiral pharmaceuticals. This built-in regiopreference reduces the need for screening multiple symmetrical diester substrates to find one that matches the enzyme's selectivity profile.

Convergent Synthesis of Orthogonally Protected Glutamic Acid and Peptide Building Blocks

The mixed ester motif of 59378-98-2 maps directly onto the required protection pattern of L-glutamic acid derivatives used in solid-phase peptide synthesis (SPPS). The target compound can be elaborated to (S)-5-tert-butyl 1-methyl 2-aminopentanedioate (H-Glu(OtBu)-OMe) via established α-amination protocols [1][2]. This intermediate provides orthogonal carboxyl protection (side-chain tert-butyl, α-methyl) compatible with Fmoc-SPPS strategies, where the tert-butyl group is removed during final TFA cleavage while the methyl ester can be selectively saponified on-resin for further derivatization. This route eliminates the protection/deprotection mismatch issues encountered when starting from symmetrical glutamate diesters.

Sterically Controlled Radical or Organometallic Additions Exploiting Graded Ester Reactivity

In chemistry where steric control of reaction diastereoselectivity is critical, the tert-butyl group of 59378-98-2 provides a steric directing element for radical additions or nucleophilic attacks. The large Taft steric parameter difference between tert-butyl (Es ≈ −1.54) and methyl (Es = 0.00) [1] establishes a reactivity gradient that can direct incoming reagents preferentially to the less hindered methyl ester side or, conversely, exploit the tert-butyl group's bulk for facial selectivity as demonstrated in related glutarate systems where syn:anti ratios of 98:2 were achieved at −78 °C [2]. This graded reactivity is not achievable with symmetrical glutarate diesters, which present identical steric environments at both electrophilic sites.

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